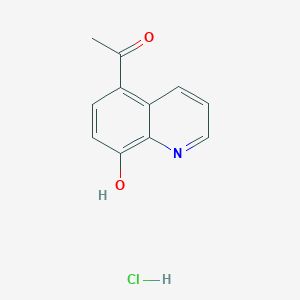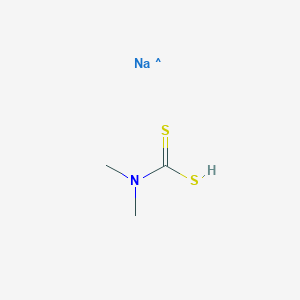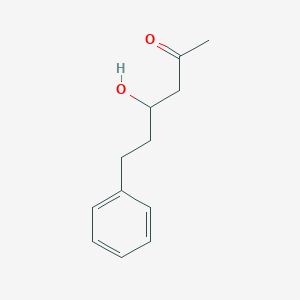![molecular formula C7H5ClO3 B8671520 6-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B8671520.png)
6-Chlorobenzo[d][1,3]dioxol-5-ol
Vue d'ensemble
Description
6-Chlorobenzo[d][1,3]dioxol-5-ol is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which contains a chlorine atom at the 6th position and a hydroxyl group at the 5th position. Benzodioxole derivatives are known for their broad spectrum of biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxol-5-ol typically involves the nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with chlorinating agents. One common method includes the use of dibromomethane in the presence of a base to form the benzodioxole ring, followed by chlorination at the 6th position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chlorobenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chlorine atom can be reduced to form the parent benzodioxole compound.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 1,3-benzodioxole-5-ol.
Substitution: Formation of various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
6-Chlorobenzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic and antiparasitic activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxol-5-ol involves its interaction with various molecular targets and pathways:
Antitumor Activity: Inhibition of epidermal growth factor receptor (EGFR) and induction of apoptosis in cancer cells.
Antiparasitic Activity: Disruption of parasite metabolic pathways and inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: Lacks the chlorine and hydroxyl groups, making it less reactive.
5-Chloro-1,3-benzodioxole: Similar structure but lacks the hydroxyl group.
6-Chloro-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
6-Chlorobenzo[d][1,3]dioxol-5-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H5ClO3 |
|---|---|
Poids moléculaire |
172.56 g/mol |
Nom IUPAC |
6-chloro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2 |
Clé InChI |
MYCBHJOBNMQASS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzene, 1-fluoro-2-[(2-nitrophenyl)thio]-](/img/structure/B8671505.png)


![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-morpholine](/img/structure/B8671512.png)
![trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane](/img/structure/B8671516.png)


